Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate
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Overview
Description
Methyl 5-formyltricyclo[33003,7]octane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the desired product. For example, a cold solution of a precursor compound in dichloromethane can be treated with pyridinium chlorochromate at 0°C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated systems and high-throughput techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-carboxytricyclo[3.3.0.03,7]octane-1-carboxylate.
Reduction: Methyl 5-hydroxymethyltricyclo[3.3.0.03,7]octane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in the design of bioisosteres.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tricyclic structure can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms.
Methyl 5-formyltricyclo[3.3.0.0,3,7]octane-1-carboxylate: A closely related compound with slight variations in its structure.
Uniqueness
Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate is unique due to its specific tricyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNPMIRZWYZBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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